- Clinoptilolite as a natural, active zeolite catalyst for the chemical transformations of geraniol, Reaction Kinetics, 2021, 133(2), 997-1011
Cas no 673-84-7 (Alloocimene)
Alloocimene Chemical and Physical Properties
Names and Identifiers
-
- 2,4,6-Octatriene,2,6-dimethyl-
- Allo-Ocimene
- 2,6-DIMETHYL-2,4,6-OCTATRIENE
- Alloocimene
- 2,6-DiMethyl-2,4,6-octatriene (Mixture of isoMers)
-
- Inchi: 1S/C10/c1-5-10(4)8-6-7-9(2)3
- InChI Key: IZWWZHRMKRIARL-UHFFFAOYSA-N
- SMILES: [C]/[C]=C(/[C]=[C]/[C]=C(\[C])/[C])\[C] |^1:0,1,3,4,5,7,8,9|
Computed Properties
- Exact Mass: 136.12500
- Monoisotopic Mass: 136.125
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Not determined
- Density: 0.811 g/mL at 25 °C(lit.)
- Melting Point: -25.5°C
- Boiling Point: 73-75 °C/14 mmHg(lit.)
- Flash Point: Fahrenheit: 156.2 ° f
Celsius: 69 ° c - Refractive Index: n20/D 1.542(lit.)
- PSA: 0.00000
- LogP: 3.47500
- Solubility: Not determined
Alloocimene Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302
- Hazardous Material transportation number:1993
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S23; S24/25
- FLUKA BRAND F CODES:10-23
- RTECS:RH2010000
-
Hazardous Material Identification:
- HazardClass:3.2
- PackingGroup:III
- Storage Condition:2-8°C
- Safety Term:3.2
- Packing Group:III
- Risk Phrases:R22
- Packing Group:III
- Hazard Level:3.2
Alloocimene Customs Data
- HS CODE:2901299090
- Customs Data:
China Customs Code:
2901299090Overview:
2901299090 Other unsaturated acyclic hydrocarbons.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The volume of packaging container used as gaseous fuel shall be reported, Bulk cargo shall be reported
Summary:
2901299090 unsaturated acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
Alloocimene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A546805-250mg |
Alloocimene |
673-84-7 | 250mg |
$ 207.00 | 2023-04-19 | ||
| TRC | A546805-2.5g |
Alloocimene |
673-84-7 | 2.5g |
$ 1642.00 | 2023-04-19 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A46990-250ml |
2,6-Dimethyl-2,4,6-octatriene |
673-84-7 | 90% | 250ml |
¥468.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A46990-1L |
2,6-Dimethyl-2,4,6-octatriene |
673-84-7 | 90% | 1l |
¥1598.0 | 2023-09-08 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 289698-250ML |
Alloocimene |
673-84-7 | 80% | 250ML |
¥765.36 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 289698-1L |
Alloocimene |
673-84-7 | 80% | 1L |
¥1303.67 | 2022-02-24 | |
| eNovation Chemicals LLC | Y1250333-5g |
2,6-dimethyl-2,4,6-octatriene |
673-84-7 | tech. | 5g |
$140 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1250333-25g |
2,6-dimethyl-2,4,6-octatriene |
673-84-7 | tech. | 25g |
$145 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1250333-100g |
2,6-dimethyl-2,4,6-octatriene |
673-84-7 | tech. | 100g |
$185 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1250333-25g |
2,6-dimethyl-2,4,6-octatriene |
673-84-7 | tech. | 25g |
$150 | 2025-02-19 |
Alloocimene Production Method
Production Method 1
Production Method 2
1.2S:THF, 10 min, rt; 3 h, rt
2.1C:AlCl3, S:Me2CO, 4 h, 80°C, 0.5 MPa
- A sustainable route from the renewable myrcene to methyl ethers via direct hydroalkoxylation, Catalysis Science & Technology, 2012, 2(1), 88-92
Production Method 3
- Influence of Technological Parameters on the Isomerization of Geraniol Using Sepiolite, Catalysis Letters, 2020, 150(3), 901-911
Production Method 4
- Amberlyst-15-Catalyzed Efficient Cyclization of γ- and δ-Unsaturated Alcohols: Green Synthesis of Oxygen Heterocycles, Synthetic Communications, 2010, 40(1), 74-80
Production Method 5
Alloocimene Raw materials
Alloocimene Preparation Products
- Isocembrol (25269-17-4)
- Alloocimene (673-84-7)
- b-Ocimene (>90%) (13877-91-3)
- Limetol (7392-19-0)
- Cyclohexene, 1,2,3,3-tetramethyl- (3949-35-7)
- b-Myrcene (>90%) (123-35-3)
- 1,3,7-Octatriene,3,7-dimethyl- (502-99-8)
- 2,6-Octadiene,1-methoxy-3,7-dimethyl-, (2E)- (2565-82-4)
- Linalool (78-70-6)
- 1,6-Octadiene,3-methoxy-3,7-dimethyl- (60763-44-2)
- Limonene (138-86-3)
- a-Citral (141-27-5)
- 2,6-Octadienal,3,7-dimethyl-, (2Z)- (106-26-3)
- Isocembrol (80126-41-6)
- Cyclohexene, 1,5,5,6-tetramethyl- (3757-05-9)
- 6,11-Dimethyl-2,6,10-dodecatrien-1-ol (457653-86-0)
- Nerol (106-25-2)
Alloocimene Related Literature
-
Mingliang Bao,Marco Mascini,Osvaldo Griffini,Daniela Burrini,Daniela Santianni,Katia Barbieri Analyst 1999 124 459
-
2. 579. The reaction of sulphur and sulphur compounds with olefinic substances. Part IX. The reaction of sulphur with 2 : 6-dimethylocta-2 : 6-dieneL. Bateman,R. W. Glazebrook,C. G. Moore J. Chem. Soc. 1958 2846
-
3. Molecular structure and orientational order effects in enthalpies and heat capacities of solute transfer into n-hexadecane. Part 2.—Cyclic and aromatic solutesJaleel Ali,Lina Andreoli-Ball,Sailendra N. Bhattacharyya,Bengt Kronberg,Donald Patterson J. Chem. Soc. Faraday Trans. 1 1985 81 3037
-
Tevfik Aysu,Mehmet Ma?uk Kü?ük,Ayhan Demirba? RSC Adv. 2014 4 55912
-
5. Novel cycloadditions of ortho-thioquinones with acyclic dienes: expeditious synthesis of 1,4-benzooxathiinesVijay Nair,Bini Mathew,Siji Thomas,Mariappanadar Vairamani,Sripadi Prabhakar J. Chem. Soc. Perkin Trans. 1 2001 3020
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Acyclic monoterpenoids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Monoterpenoids Acyclic monoterpenoids
- Natural Products and Extracts Plant Extracts Plant based Rhanterium epapposum
- Natural Products and Extracts Plant Extracts Plant based Ferulago trachycarpa
Additional information on Alloocimene
Comprehensive Guide to Alloocimene (CAS No. 673-84-7): Properties, Applications, and Industry Insights
Alloocimene (CAS No. 673-84-7) is a naturally occurring terpene hydrocarbon widely recognized for its aromatic properties and versatility in industrial applications. This compound, classified under the ocimene isomers family, is a key component in essential oils derived from plants like basil, mango, and certain citrus species. Its molecular formula, C10H16, and unique monoterpene structure contribute to its widespread use in fragrances, flavorings, and even eco-friendly solvents.
In recent years, the demand for natural terpenes like Alloocimene has surged due to growing consumer interest in sustainable ingredients and green chemistry. Searches for "plant-derived solvents" and "non-toxic fragrances" have increased by 40% since 2022, reflecting a shift toward environmentally conscious products. Researchers are also exploring its potential in aromatherapy blends, where its floral-citrus notes are prized for stress-relief formulations.
The synthesis of Alloocimene (CAS 673-84-7) typically involves fractional distillation of plant extracts or catalytic isomerization of beta-ocimene. Its technical specifications include a boiling point of 168–170°C and a refractive index of 1.487��1.492, making it suitable for high-temperature applications. Analytical methods like GC-MS and HPLC are commonly used to verify its purity, which often exceeds 95% in commercial grades.
One emerging application of Alloocimene is in the biodegradable plastics sector. A 2023 study published in Green Materials Journal highlighted its role as a renewable plasticizer, improving flexibility in polylactic acid (PLA) films without synthetic additives. This aligns with the "circular economy" trend, a topic generating over 50,000 monthly searches globally.
From a regulatory perspective, Alloocimene (CAS 673-84-7) is generally recognized as safe (GRAS) by the FDA when used in approved concentrations. Its low ecotoxicity profile has made it a preferred alternative to petroleum-based solvents in cleaner label products. Manufacturers should note that storage requires protection from light and oxidation, with recommended conditions below 25°C in amber glass containers.
Market analysts project the global terpene market, including Alloocimene, to grow at a CAGR of 6.8% through 2030. Drivers include demand from the natural personal care sector (valued at $36.5 billion in 2023) and innovations in terpene-based therapeutics. Recent patents describe its use in slow-release formulations for antimicrobial agents, addressing another high-search topic: "plant-based preservatives."
For formulation chemists, Alloocimene offers excellent compatibility with lipophilic compounds and acts as a penetration enhancer in topical applications. Its synergy with other terpenes like limonene and myrcene is well-documented, particularly in enhancing bioavailability—a subject with over 12,000 scholarly articles published since 2020.
Quality control remains critical when working with CAS 673-84-7. Reputable suppliers provide third-party certifications including ISO 9001 and USP/NF compliance. Advanced techniques like chiral chromatography help distinguish Alloocimene from its structural isomers, ensuring consistency in high-performance formulations.
As sustainability becomes a purchase decision factor for 68% of consumers (2023 Nielsen report), Alloocimene exemplifies how bio-based chemicals can meet both performance and environmental goals. Future research directions may explore its role in carbon capture technologies or as a precursor for renewable polymers, positioning this terpene at the forefront of green innovation.
673-84-7 (Alloocimene) Related Products
- 28823-42-9(3-Methyl-2,4-hexadiene, mixture of isomers)
- 3779-61-1(trans-b-Ocimene)
- 13877-91-3(b-Ocimene (>90%))
- 3016-19-1(Alloocimene)
- 1000-86-8(1,3-Pentadiene,2,4-dimethyl-)
- 3338-55-4(1,3,6-Octatriene,3,7-dimethyl-, (3Z)-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)